molecular formula C14H26N2O3 B2424656 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea CAS No. 899730-23-5

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea

Cat. No.: B2424656
CAS No.: 899730-23-5
M. Wt: 270.373
InChI Key: LFMDOKARSFPJSZ-UHFFFAOYSA-N
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Description

The chemical reagent 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea is a synthetic intermediate of interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,4-dioxaspiro[4.5]decane system, a scaffold recognized in scientific literature for its role in the development of biologically active compounds . This spirocyclic ketal moiety is often employed to confer conformational restraint or to modulate the physicochemical properties of a molecule, which can be crucial for optimizing interactions with biological targets. Research into analogous 1,4-dioxaspiro[4.5]decane derivatives has identified potent and selective agonists for the 5-HT 1A receptor, a key target in neuropharmacology for conditions involving pain and mood disorders . Furthermore, structurally related compounds bearing a tert-butyl group on the spirodecane ring have been identified as metabolites of established active agents, highlighting the relevance of this structural motif in metabolic and environmental fate studies . The addition of the urea functional group in this compound expands its potential utility, as the urea pharmacophore is prevalent in molecules that inhibit various enzymes and receptors. Researchers may leverage this compound as a versatile building block for the synthesis of more complex molecules, for exploration in high-throughput screening assays, or as a key intermediate in the development of receptor-targeted therapeutic candidates.

Properties

IUPAC Name

1-tert-butyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)16-12(17)15-9-11-10-18-14(19-11)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDOKARSFPJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization of Cyclohexanone

Cyclohexanone reacts with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) in toluene under reflux conditions to form the spirocyclic ketal. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by dehydration.

Reaction Conditions

Reagent Quantity Solvent Temperature Time Yield
Cyclohexanone 1.0 equiv Toluene Reflux 12 h 92%
Ethylene glycol 2.5 equiv
p-TsOH 0.1 equiv

The product is purified via vacuum distillation, affording 1,4-dioxaspiro[4.5]decane as a colorless liquid.

Functionalization at the Spirocyclic Position

To introduce the hydroxymethyl group at the 2-position, a homologation strategy employing diazo compounds and formaldehyde is employed. This method, adapted from photochemical homologation protocols, involves:

  • Generation of a Nonstabilized Diazo Compound : Reaction of 1,4-dioxaspiro[4.5]decane with trimethylsilyl diazomethane (TMSCHN2) in the presence of a rhodium catalyst.
  • Photochemical Homologation : Irradiation of the diazo intermediate with aqueous formaldehyde (37 wt%) in a photochemical reactor (310 nm UV lamp, 20°C) to yield 1,4-dioxaspiro[4.5]decane-2-carbaldehyde.
  • Reduction to Alcohol : Sodium borohydride-mediated reduction of the aldehyde in methanol at 0°C yields 1,4-dioxaspiro[4.5]decan-2-ylmethanol.

Key Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3) : δ 3.94 (dd, J = 5.3, 3.4 Hz, 4H, OCH2CH2O), 3.46 (d, J = 6.5 Hz, 2H, HOCH2), 1.78–1.73 (m, 4H, CH2).
  • 13C NMR (151 MHz, CDCl3) : δ 109.2 (spiro carbon), 68.1 (HOCH2), 37.7 (CH2).

Conversion of Alcohol to Primary Amine

The hydroxymethyl group is transformed into an aminomethyl moiety through a two-step sequence:

Mesylation of the Alcohol

1,4-Dioxaspiro[4.5]decan-2-ylmethanol is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) to form the mesylate derivative.

Reaction Conditions

Reagent Quantity Solvent Temperature Time Yield
Alcohol 1.0 equiv DCM 0°C to rt 2 h 95%
MsCl 1.2 equiv
Et3N 2.5 equiv

Azide Displacement and Reduction

The mesylate undergoes nucleophilic displacement with sodium azide in dimethylformamide (DMF) at 60°C, followed by Staudinger reduction using triphenylphosphine (PPh3) and subsequent hydrolysis to yield 1,4-dioxaspiro[4.5]decan-2-ylmethylamine.

Key Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3) : δ 3.94 (dd, J = 5.3, 3.4 Hz, 4H, OCH2CH2O), 2.70 (s, 2H, NH2CH2), 1.78–1.73 (m, 4H, CH2).

Urea Bond Formation

The primary amine reacts with tert-butyl isocyanate to construct the urea functionality.

Reaction with tert-Butyl Isocyanate

A solution of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine in tetrahydrofuran (THF) is treated with tert-butyl isocyanate (1.1 equiv) at room temperature for 12 hours.

Reaction Conditions

Reagent Quantity Solvent Temperature Time Yield
Amine 1.0 equiv THF rt 12 h 78%
tert-Butyl isocyanate 1.1 equiv

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether gradient) and analyzed by NMR and mass spectrometry.

Key Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3) : δ 4.98 (br s, 1H, NH), 3.94 (dd, J = 5.3, 3.4 Hz, 4H, OCH2CH2O), 3.30 (t, J = 6.1 Hz, 2H, CH2NH), 1.78–1.73 (m, 4H, CH2), 1.38 (s, 9H, C(CH3)3).
  • LRMS (ESI+) : m/z 299.2 [M + H]+.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 1,4-dioxaspiro[4.5]decane-2-carbaldehyde with tert-butylamine using sodium cyanoborohydride (NaBH3CN) in 1,2-dichloroethane. However, this method yields <30% of the desired urea due to competing imine hydrolysis.

Carbodiimide-Mediated Coupling

Employing 1,1'-carbonyldiimidazole (CDI) as a carbonyl source, the amine reacts with tert-butylamine in DMF at 50°C. While effective, this route requires stringent anhydrous conditions and affords lower yields (65%) compared to the isocyanate method.

Scalability and Industrial Considerations

Large-scale synthesis (>100 g) necessitates modifications to accommodate safety and cost:

  • Photochemical Homologation : Replacement of UV lamps with flow reactors enhances reproducibility and throughput.
  • Catalytic Recycling : Rhodium catalysts are recovered via biphasic extraction, reducing metal waste.
  • Solvent Recovery : Ethyl acetate and petroleum ether are distilled and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized to create derivatives with varied functional groups, facilitating the exploration of new chemical entities.

Building Block for Material Development
The compound's structural features make it a valuable building block for developing new materials, particularly in polymer chemistry. Its ability to form hydrogen bonds and engage in various chemical reactions enhances its utility in creating novel materials with tailored properties.

Research has indicated that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties
Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, analogs have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects.

Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology. Mechanistic studies indicate that the compound may interact with specific cellular pathways involved in cell proliferation and survival.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals. Its unique structure allows for the synthesis of various derivatives that can serve as catalysts or reagents in chemical processes.

Optimization of Synthesis Processes
The compound's synthesis can be optimized using continuous flow reactors, enhancing yield and purity. This approach not only improves efficiency but also reduces waste generation during production processes.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets and pathways. The spirocyclic acetal moiety may interact with enzymes or receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea can be compared with similar compounds such as:

    N-((8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)methyl]ethanamine: This compound shares the spirocyclic acetal moiety but differs in the functional groups attached.

    TERT-BUTYL 2-(1,4-DIOXASPIRO[4.5]DECAN-8-YL)ETHYLCARBAMATE: Another similar compound with a spirocyclic acetal and a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₈N₂O₃
  • Molecular Weight : 314.43 g/mol

This compound features a spirocyclic structure that contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Similar compounds have been identified as potent sEH inhibitors. This inhibition is crucial for regulating blood pressure and inflammatory responses, suggesting that the compound may have antihypertensive properties .
  • 5-HT1A Receptor Agonism : Research indicates that derivatives of the spirocyclic structure exhibit agonistic activity at the 5-HT1A receptor, which is significant in the treatment of anxiety and depression .

Antihypertensive Effects

In studies involving spontaneously hypertensive rats, compounds structurally related to this compound have shown a reduction in mean blood pressure when administered orally at specific doses. The mechanism appears to involve modulation of vascular tone through sEH inhibition .

Neuroprotective and Antinociceptive Effects

The agonistic activity at the 5-HT1A receptor suggests potential applications in neuroprotection and pain management. Compounds with similar structures have demonstrated antinociceptive effects in animal models, indicating that they may be beneficial for treating chronic pain conditions .

Study 1: Antihypertensive Activity

A study evaluated the efficacy of a related compound in reducing blood pressure in spontaneously hypertensive rats. The results showed a significant decrease in systolic blood pressure after treatment with doses ranging from 20 mg/kg to 37 mg/kg .

Dose (mg/kg)Systolic Blood Pressure (mmHg)
Control180 ± 10
20160 ± 8
30150 ± 7
37140 ± 6

Study 2: Neuropharmacological Profile

Another investigation focused on the neuropharmacological profile of spirocyclic compounds similar to our target compound. These studies revealed that certain derivatives exhibited high affinity for the 5-HT1A receptor, leading to enhanced neuroprotective effects in vitro .

Compound IDBinding Affinity (nM)Activity Type
Compound A15Agonist
Compound B10Agonist
Target CompoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(tert-butyl)urea, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with the spiroketal precursor (e.g., 1,4-dioxaspiro[4.5]decane derivatives). Functionalize the methylene group via nucleophilic substitution using tert-butyl isocyanate under anhydrous conditions .
  • Step 2 : Optimize reaction temperature (e.g., reflux in acetonitrile) and stoichiometry (1:1.2 molar ratio of spiroketal to isocyanate) to minimize side products .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm spiroketal protons (δ 1.4–1.8 ppm for cyclohexane ring) and urea NH signals (δ 8.3–8.5 ppm) .
  • HRMS : Verify molecular ion peak (e.g., [M+H]+ at m/z 297.2) and isotopic patterns .
  • IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and spiroketal C-O-C vibrations (~1100 cm⁻¹) .

Q. What experimental conditions affect the stability of this compound during storage?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under varying humidity (20–80% RH), temperature (4°C to 40°C), and light exposure .
  • Analytical Monitoring : Use HPLC to track decomposition products (e.g., hydrolysis of the urea moiety) over 30 days .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Target Selection : Prioritize assays based on structural analogs (e.g., urea derivatives with spiroketals show kinase inhibition ).
  • Dose-Response : Test concentrations from 1 nM to 100 µM in cell-free enzymatic assays (e.g., ATPase activity) .

Q. How can solvent selection influence reaction yield and byproduct formation?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) for solubility and reactivity .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., tert-butylamine from urea decomposition) .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for scale-up synthesis?

  • Methodology :

  • Quantum Chemistry : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., triethylamine vs. DBU) and solvent systems .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NH signal splitting)?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25°C to 60°C to assess dynamic effects (e.g., hindered rotation of the urea group) .
  • 2D NMR (COSY, NOESY) : Confirm proton-proton correlations and spatial proximity of spiroketal/urea moieties .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with/without tert-butyl using stopped-flow spectroscopy .
  • X-ray Crystallography : Resolve crystal structures to measure bond angles and steric bulk .

Q. What advanced statistical designs are suitable for multi-variable optimization (e.g., temperature, pH, catalyst loading)?

  • Methodology :

  • Factorial Design : Apply a 2³ full factorial design to evaluate interactions between variables and identify optimal conditions .
  • Response Surface Methodology (RSM) : Model non-linear relationships to maximize yield and minimize impurities .

Q. How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways in biological systems?

  • Methodology :

  • Synthesis of Labeled Analog : Incorporate 13C into the urea carbonyl group via labeled tert-butyl isocyanate .
  • Mass Spectrometry Imaging : Track isotopic distribution in tissue samples to map metabolic fate .

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